4-Bromo-6-iodo-7-methylindole
Overview
Description
4-Bromo-6-iodo-7-methylindole is a halogenated indole derivative characterized by the presence of bromine and iodine atoms at the 4th and 6th positions, respectively, and a methyl group at the 7th position. Indoles are a significant class of heterocyclic compounds known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Iodination: The compound can be synthesized by sequential halogenation of indole. Initially, indole is brominated using bromine in the presence of a catalyst like ferric bromide (FeBr3) to form 4-bromoindole. Subsequently, iodination is performed using iodine and a suitable catalyst such as iodine monochloride (ICl) to introduce the iodine atom at the 6th position.
Industrial Production Methods: Industrial-scale synthesis of this compound involves optimizing these reactions for large-scale production, ensuring high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Substitution reactions involve replacing one of the halogen atoms with another functional group. For example, nucleophilic substitution can be performed using nucleophiles like sodium azide (NaN3) to replace the bromine atom.
Common Reagents and Conditions:
Bromination: Bromine (Br2), ferric bromide (FeBr3)
Iodination: Iodine (I2), iodine monochloride (ICl)
Methylation: Methyl chloride (CH3Cl), aluminum chloride (AlCl3)
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2)
Substitution: Sodium azide (NaN3)
Major Products Formed:
Oxidation: Indole-4,6-dione derivatives
Reduction: Reduced indole derivatives
Substitution: Azidoindole derivatives
Scientific Research Applications
4-Bromo-6-iodo-7-methylindole has various applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound can be used in the development of pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-bromo-6-iodo-7-methylindole exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the specific application and context.
Comparison with Similar Compounds
4-Bromo-6-iodo-7-methylindole is unique due to its specific halogenation pattern and methyl group placement. Similar compounds include:
4-Bromo-7-methylindole
6-Iodo-7-methylindole
4-Bromo-6-iodoindole
These compounds differ in their halogen positions and substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
4-bromo-6-iodo-7-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrIN/c1-5-8(11)4-7(10)6-2-3-12-9(5)6/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKFQHZIXXSKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1NC=C2)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299788 | |
Record name | 4-Bromo-6-iodo-7-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-79-6 | |
Record name | 4-Bromo-6-iodo-7-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-iodo-7-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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